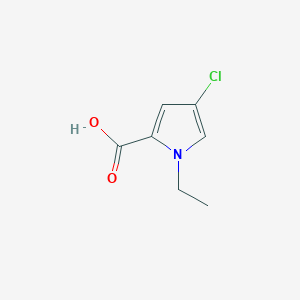

4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Chemical Identity and Nomenclature

Systematic IUPAC Name

4-Chloro-1-ethylpyrrole-2-carboxylic acid.

Molecular Weight

173.60 g/mol (calculated by PubChem).

Structural Features

- A five-membered pyrrole ring with:

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1258650-12-2 | |

| SMILES | CCN1C=C(C=C1C(=O)O)Cl | |

| InChIKey | QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |

| PubChem CID | 50987961 |

Nomenclature Rationale

Historical Context in Heterocyclic Chemistry

Pyrrole’s Significance

Pyrrole derivatives are foundational in heterocyclic chemistry due to their presence in:

- Biomolecules : Chlorophyll, heme, and vitamin B₁₂.

- Pharmaceuticals : Anticancer agents (e.g., sunitinib) and antiviral compounds (e.g., remdesivir).

Evolution of Chlorinated Pyrroles

- Early Synthesis : Chlorination of pyrrole derivatives using reagents like N-chlorosuccinimide (NCS) emerged in the late 20th century.

- Targeted Functionalization : The introduction of chlorine at position 4 enhances electrophilic substitution reactivity, making the compound a versatile intermediate.

Role of 4-Chloro-1-ethyl-1H-pyrrole-2-carboxylic Acid

- Synthetic Utility : The ethyl group at N1 and carboxylic acid at C2 enable its use in:

- Comparative Analysis : Unlike simpler pyrroles (e.g., 4-chloro-1-methylpyrrole-2-carboxylic acid), the ethyl group improves solubility in organic solvents.

Synthetic Milestones

Eigenschaften

IUPAC Name |

4-chloro-1-ethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242049 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-12-2 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications. These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities. They interact with their targets, leading to changes in the function of the target molecules.

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways. These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemische Analyse

Biochemical Properties

4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, various metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of pyrrole-containing compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, either facilitating or hindering the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the pyrrole biosynthesis pathway, leading to altered levels of pyrrole-containing metabolites. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing the binding of natural substrates and reducing the enzyme’s catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity, including oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrrole metabolism. This compound can be metabolized by enzymes that catalyze the oxidation, reduction, or conjugation of pyrrole derivatives. These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments or organelles, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Biologische Aktivität

4-Chloro-1-ethyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO₂, with a molecular weight of 173.60 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, substituted with a chloro group at the fourth position and an ethyl group at the first position, along with a carboxylic acid functional group at the second position. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, pyrrole benzamide derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial activity.

Anti-Tuberculosis Activity

A related study focused on pyrrole-2-carboxamides showed promising anti-tuberculosis (TB) activity, with some compounds achieving MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . The mechanism of action involved inhibition of the mmpL3 gene, crucial for mycolic acid biosynthesis in mycobacteria. Given that this compound shares a similar framework, it may also have potential as an anti-TB agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural characteristics. The presence of electron-withdrawing groups (like chloro) and bulky substituents can enhance the potency of these compounds against specific targets. For instance, modifications in the substituents on the pyrrole ring can significantly affect their interaction with biological receptors and enzymes .

Table: Comparison of Pyrrole Derivatives and Their Activities

| Compound Name | Structure Features | Biological Activity | MIC Value (μg/mL) |

|---|---|---|---|

| This compound | Chloro and carboxylic acid groups | Antimicrobial potential | TBD |

| Pyrrole benzamide derivatives | Various substitutions | Antibacterial | 3.12 - 12.5 |

| Pyrrole-2-carboxamides | Electron-withdrawing groups | Anti-TB | <0.016 |

Synthesis Routes

Several synthetic pathways have been proposed for the preparation of this compound, emphasizing its versatility as an intermediate in organic synthesis. These synthetic methods can be optimized to enhance yield and purity, facilitating further biological evaluation.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating various pyrrole derivatives, researchers found that modifications at the carboxylic acid position significantly influenced antibacterial efficacy against Staphylococcus aureus. Compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-Tuberculosis Screening

Another investigation assessed the anti-TB properties of pyrrole derivatives where compound modifications led to improved efficacy against drug-resistant strains. The results indicated that compounds targeting mmpL3 exhibited notable activity, suggesting a similar potential for structurally related compounds like this compound .

Wissenschaftliche Forschungsanwendungen

Enzyme Interactions

4-Chloro-1-ethyl-1H-pyrrole-2-carboxylic acid has been shown to play a significant role in biochemical reactions involving enzyme interactions. It can act as both a substrate and an inhibitor for various enzymes, influencing metabolic pathways. For example, it has been observed to interact with enzymes involved in the synthesis and degradation of pyrrole-containing compounds. The binding of this compound to enzyme active sites can either facilitate or hinder catalytic activity, thus affecting cellular metabolism and signaling pathways.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been reported to affect the expression of genes involved in pyrrole biosynthesis, leading to altered levels of pyrrole-containing metabolites. Additionally, it can impact cell signaling by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in developing antimicrobial agents. Its structural similarity to other pyrrole-based compounds suggests that it could exhibit potent activity against various pathogens. For instance, modifications of pyrrole derivatives have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound's ability to disrupt microtubule dynamics positions it as a candidate for anticancer drug development. Pyrrole derivatives have been evaluated for their antiproliferative effects against cancer cell lines, demonstrating significant activity through mechanisms that involve microtubule destabilization. The presence of specific substituents on the pyrrole ring can enhance its effectiveness as an antitumor agent by improving binding affinity to target sites within cancer cells .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various synthetic transformations, enabling the formation of more complex molecules with potential pharmaceutical applications. Several synthetic routes have been proposed for its preparation, showcasing its utility in generating diverse chemical entities .

Comparative Analysis Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains both chloro and carboxylic groups; versatile reactivity |

| 1-Ethylpyrrole | Structure | Lacks chloro and carboxylic groups; simpler structure |

| 4-Chloroaniline | Structure | An aromatic amine; lacks heterocyclic structure |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

- Chlorine vs. Bromine: The smaller size of chlorine (vs.

- N-Ethyl vs. N-Methyl/Phenyl: The ethyl group increases lipophilicity compared to N-methyl analogs (e.g., methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride ), impacting membrane permeability in drug design. N-Phenyl derivatives (e.g., 4-phenyl-1H-pyrrole-2-carboxylic acid ) exhibit stronger π-π interactions but lower solubility.

- Carboxylic Acid Position : Shifting the COOH group from position 2 to 3 (as in 4-chloro-1H-pyrrole-3-carboxylic acid ) disrupts hydrogen-bonding patterns, altering crystallization behavior and biological target affinity.

Pharmacological Relevance

- Bioactivity: The ethyl group in 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid may enhance metabolic stability compared to methylated analogs (e.g., 4-amino-1-methyl derivatives ), which are prone to demethylation.

- Target Interactions : Carboxylic acid groups enable salt bridge formation with proteins, as seen in kinase inhibitors derived from pyrrole-2-carboxylic acid scaffolds .

Vorbereitungsmethoden

Direct Chlorination of Pyrrole Carboxylate Esters

A common approach to synthesize halogenated pyrrole carboxylic acids is through the chlorination of pyrrole-2-carboxylate esters using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS). This method typically involves:

- Starting with ethyl 1-ethyl-1H-pyrrole-2-carboxylate as the substrate.

- Addition of N-chlorosuccinimide at low temperatures (around 0 °C) to selectively introduce the chlorine atom at the 4-position of the pyrrole ring.

- The reaction requires careful temperature control to avoid over-chlorination or side reactions.

- The product is then hydrolyzed or further processed to obtain the corresponding 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid.

- Chromatographic separation may be necessary due to the formation of closely related chlorinated isomers.

- The yield can be moderate due to side reactions or incomplete chlorination.

- This method is well-documented for similar compounds such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, providing a practical basis for adaptation to the ethyl-substituted analog.

Halogenation via Friedel–Crafts Acylation and Subsequent Chlorination

An alternative and more controlled synthetic route involves:

- Starting from pyrrole-2-carbaldehyde.

- Performing Wolff–Kishner reduction to convert the aldehyde to the corresponding hydrocarbon.

- Friedel–Crafts acylation to introduce an acyl group at the 2-position.

- Subsequent monochlorination using N-chlorosuccinimide at room temperature.

- Crystallization from dichloromethane to isolate the pure 4-chloro-pyrrole derivative.

This method offers:

- Higher selectivity and purity.

- Gram-scale synthesis feasibility.

- Avoidance of difficult chromatographic separations.

Though this exact sequence is reported for 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, it can be adapted for 1-ethyl derivatives by modifying the starting pyrrole substrate accordingly.

Esterification and Chlorination via Pyrazole Analogues (Comparative Insight)

A related preparation method documented for pyrazole carboxylic acid esters involves:

- Reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester with potassium carbonate and dimethyl carbonate in diethylene glycol dimethyl ether at elevated temperatures (100–120 °C) under nitrogen atmosphere.

- Post-reaction filtration and vacuum distillation to purify the ester intermediate.

- Chlorination of the ester using hydrochloric acid, dichloroethane, and hydrogen peroxide at controlled temperatures (20–70 °C) to introduce chlorine at the desired position.

- Washing and drying steps to isolate the chlorinated ester, which can be hydrolyzed to the carboxylic acid form.

This method emphasizes:

- Use of mild chlorinating conditions with hydrogen peroxide and hydrochloric acid.

- Controlled temperature ranges to optimize chlorination efficiency.

- Potential for scale-up due to straightforward filtration and distillation steps.

While this method is specific to pyrazole derivatives, the principles of ester chlorination and purification are relevant for pyrrole analogues and may inform process development for this compound.

Synthetic Route Summary Table

Research Findings and Considerations

- The use of N-chlorosuccinimide is a common and effective chlorinating agent for introducing chlorine at the 4-position of pyrrole rings.

- Temperature control is critical to minimize side reactions and maximize selectivity.

- Post-chlorination purification methods such as crystallization or chromatographic separation are essential to obtain the pure target compound.

- Alternative chlorination strategies using hydrogen peroxide and hydrochloric acid mixtures offer milder conditions and may reduce byproduct formation.

- Adaptation of pyrazole ester chlorination protocols may provide efficient synthetic routes for pyrrole analogues with similar substitution patterns.

- The choice of starting materials, solvents, and reaction conditions must be optimized based on scale, desired purity, and downstream applications.

Q & A

Q. What are the common synthetic routes for 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

- Esterification : Formation of the ethyl ester via reaction of pyrrole-2-carboxylic acid derivatives with ethylating agents (e.g., ethyl chloride or bromoethane).

- Chlorination : Introduction of the chloro substituent at the 4-position using chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) under controlled temperature (0–5°C) to avoid over-chlorination .

- Hydrolysis : Conversion of the ester to the carboxylic acid using aqueous NaOH or HCl, monitored by TLC or HPLC for completion .

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise pH control during hydrolysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at N1, chloro at C4) and purity. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~4.0 ppm) in ¹H NMR are diagnostic .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O dimers) and crystal packing, as seen in analogous pyrrole-carboxylic acid structures .

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Serves as a building block for bioactive molecules. For example, derivatives with amino or fluoro substituents exhibit enzyme inhibition (e.g., kinase inhibitors) or antimicrobial activity .

- Materials Science : The pyrrole core enables conjugation with polymers for electronic materials. Carboxylic acid groups facilitate coordination to metal ions in catalytic systems .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s workflow combines DFT with experimental data to predict feasible chlorination sites and reaction barriers .

- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys or Pistachio databases) suggest one-step routes by prioritizing precursors with high relevance scores .

Q. How can solubility challenges in biological assays be addressed for this compound?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a hydrochloride salt (e.g., methyl ester hydrochloride derivatives), which enhances aqueous solubility while retaining bioactivity .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins in enzyme assays .

Q. What strategies resolve contradictory data in reaction yields or purity across experimental batches?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, reagent stoichiometry) affecting yield. For example, a 2³ factorial design can optimize chlorination efficiency while minimizing side products .

- Advanced Chromatography : Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate closely related impurities .

Q. How do steric and electronic effects influence the reactivity of the pyrrole ring in further functionalization?

- Methodological Answer :

- Steric Effects : The ethyl group at N1 hinders electrophilic substitution at adjacent positions, directing reactions (e.g., nitration) to the C5 position .

- Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the ring, requiring activating groups (e.g., –NH₂) or harsh conditions for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What advanced purification techniques are recommended for isolating high-purity samples?

- Methodological Answer :

- Recrystallization : Use ethanol/ethyl acetate (80:20) to obtain monoclinic crystals, as demonstrated for analogous pyrrole-carboxylic acids .

- Flash Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate unreacted starting materials and regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.